Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate

CAS No.: 1498463-61-8

Cat. No.: VC2842121

Molecular Formula: C10H10BrClO4S

Molecular Weight: 341.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1498463-61-8 |

|---|---|

| Molecular Formula | C10H10BrClO4S |

| Molecular Weight | 341.61 g/mol |

| IUPAC Name | ethyl 3-bromo-5-chlorosulfonyl-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H10BrClO4S/c1-3-16-10(13)8-4-7(17(12,14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | GNIMCQYKRSWDOK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)C |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)C |

Introduction

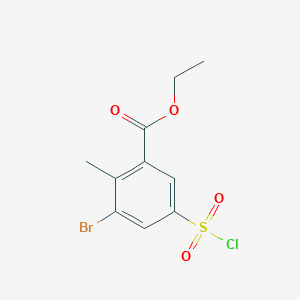

Chemical Identity and Structural Characteristics

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate belongs to the class of substituted benzoates, featuring a complex arrangement of functional groups around a central benzene ring. The compound is identified by its unique chemical structure and specific identifiers that enable its recognition and classification in chemical databases and research literature. Understanding its structural characteristics provides fundamental insights into its chemical behavior and potential applications in synthetic chemistry.

Basic Identification and Properties

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate is registered with CAS number 1498463-61-8 and possesses the molecular formula C₁₀H₁₀BrClO₄S, corresponding to a molecular weight of 341.61 g/mol. The IUPAC name of the compound is ethyl 3-bromo-5-chlorosulfonyl-2-methylbenzoate, which systematically describes its structural features and substituent positions on the benzene ring. For digital chemical identification purposes, the compound's standard InChI is InChI=1S/C10H10BrClO4S/c1-3-16-10(13)8-4-7(17(12,14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3, which provides a standardized and machine-readable representation of its chemical structure .

Structural Features

The compound features a benzene ring with four distinct functional groups attached to it, creating a highly functionalized aromatic system. The benzoate moiety includes an ethyl ester group, while the benzene ring carries a bromine atom at position 3, a chlorosulfonyl group at position 5, and a methyl group at position 2. This arrangement of substituents creates a unique electron distribution in the molecule, influencing its reactivity patterns and chemical behavior. The chlorosulfonyl group (SO₂Cl) is particularly notable as a highly reactive functional group that can participate in various nucleophilic substitution reactions.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Bromine atom | 3 | Provides site for metal-catalyzed coupling reactions |

| Chlorosulfonyl group | 5 | Highly reactive toward nucleophiles; precursor to sulfonamides and sulfonate esters |

| Methyl group | 2 | Influences electronic properties and steric environment |

| Ethyl ester | Connected to C-2 | Provides carbonyl functionality for further transformations |

Synthesis Methodologies

The preparation of Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate typically involves a multi-step synthetic approach, employing specific reaction conditions to introduce the various functional groups in the correct positions on the benzene ring. The synthesis pathway must account for the reactivity of each functional group and ensure regioselectivity in the formation of the desired product.

General Synthetic Approach

Chemical Reactivity and Applications

The diverse functional groups present in Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate contribute to its rich chemical reactivity profile, making it potentially valuable in various synthetic applications. Each functional group offers distinct reaction pathways that can be exploited for the preparation of diverse chemical derivatives.

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (SO₂Cl) is one of the most reactive features of the molecule and undergoes nucleophilic substitution reactions with a variety of nucleophiles. When reacted with amines, the chlorosulfonyl group forms sulfonamides, which are important structural elements in many pharmaceuticals and bioactive compounds. Reaction with alcohols yields sulfonate esters, which can serve as excellent leaving groups in subsequent transformations. The versatility of the chlorosulfonyl group makes Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate a valuable building block for introducing sulfur-containing functional groups into more complex molecules.

Applications in Organic Synthesis

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly those requiring specific substitution patterns on a benzene ring. The bromine substituent provides a handle for metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds at this position. The ethyl ester group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to other derivatives such as amides. These diverse reaction possibilities make the compound valuable in the preparation of libraries of compounds for structure-activity relationship studies in medicinal chemistry and materials science.

Comparative Analysis with Related Compounds

Examining structurally similar compounds provides valuable context for understanding the unique properties and potential applications of Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate. Comparative analysis highlights how specific structural modifications influence chemical behavior and potential utility.

Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Ethyl 3-bromo-5-fluoro-2-methylbenzoate (CAS: 1379354-66-1) represents a closely related structural analog, differing only in the replacement of the chlorosulfonyl group with a fluorine atom at position 5 . This structural variation significantly alters the compound's reactivity profile, physical properties, and potential applications. With a molecular formula of C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 g/mol, it is considerably lighter than Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate . While the fluorine-substituted analog lacks the highly reactive chlorosulfonyl group, it benefits from the unique properties that fluorine imparts to organic molecules, including increased metabolic stability and altered electronic properties, which can be advantageous in pharmaceutical applications.

Other Sulfonyl Chloride Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate | C₁₀H₁₀BrClO₄S | 341.61 | Contains chlorosulfonyl group at position 5 |

| Ethyl 3-bromo-5-fluoro-2-methylbenzoate | C₁₀H₁₀BrFO₂ | 261.09 | Contains fluorine instead of chlorosulfonyl at position 5 |

Research Gaps and Future Directions

The available literature on Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate reveals significant gaps in knowledge that present opportunities for future research. Addressing these gaps could enhance understanding of the compound's properties and expand its applications in various fields.

Detailed Physical Characterization

Current literature lacks comprehensive physical characterization data for Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate, including precise melting point, boiling point, solubility parameters, and spectroscopic profiles. Future research could focus on determining these fundamental physical properties to provide a more complete characterization of the compound. Advanced analytical techniques such as X-ray crystallography could elucidate the three-dimensional structure and packing arrangement in the solid state, providing insights into intermolecular interactions that influence its physical properties. Additionally, detailed NMR studies could clarify the electronic environment around each carbon and hydrogen atom in the molecule, which would be valuable for structure verification in synthetic applications.

Biological Activity Screening

The biological activity of Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate and its derivatives remains largely unexplored. Future research could involve systematic screening of the compound and its synthetic derivatives for various biological activities, including enzyme inhibition, antimicrobial properties, and anticancer potential. Structure-activity relationship studies could identify promising lead compounds for further development in medicinal chemistry. Additionally, computational approaches such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis could predict potential biological targets and guide the design of derivatives with enhanced activity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume